4-(Ethylamino)naphthalene-1,2-dione
Description
Structure
3D Structure
Properties
CAS No. |
57404-52-1 |
|---|---|
Molecular Formula |
C12H11NO2 |
Molecular Weight |
201.22 g/mol |
IUPAC Name |
4-(ethylamino)naphthalene-1,2-dione |
InChI |
InChI=1S/C12H11NO2/c1-2-13-10-7-11(14)12(15)9-6-4-3-5-8(9)10/h3-7,13H,2H2,1H3 |
InChI Key |
FSDPJIFZNXRVPK-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=CC(=O)C(=O)C2=CC=CC=C21 |
Origin of Product |
United States |
Advanced Spectroscopic Characterization of 4 Ethylamino Naphthalene 1,2 Dione
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, specifically ¹H (proton) and ¹³C, the precise connectivity and chemical environment of each atom can be determined, leading to a full structural confirmation of 4-(Ethylamino)naphthalene-1,2-dione.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
In the ¹H NMR spectrum of this compound, each unique proton in the molecule generates a distinct signal, or resonance. The spectrum is expected to show characteristic signals for both the ethyl group and the aromatic protons on the naphthalene (B1677914) ring system.
The ethylamino substituent (-NH-CH₂-CH₃) would be identified by two key signals:
A quartet , integrating to 2H, arising from the methylene (-CH₂-) protons. The splitting into a quartet is due to the coupling with the three adjacent methyl protons.
A triplet , integrating to 3H, corresponding to the terminal methyl (-CH₃) protons. This signal is split into a triplet by the two neighboring methylene protons.
The proton of the amino group (-NH-) is expected to appear as a broad singlet, though its chemical shift can be variable and influenced by solvent, concentration, and temperature.
The naphthoquinone core contains five aromatic protons. Due to the asymmetry of the molecule, these protons are chemically distinct and would give rise to a complex series of multiplets in the aromatic region of the spectrum (typically between 7.0 and 8.5 ppm). The specific chemical shifts and coupling constants (J-values) would allow for the definitive assignment of each proton to its position on the ring structure.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) | Integration |
|---|---|---|---|---|
| -CH₃ (Ethyl) | ~1.3 | Triplet | ~7 | 3H |
| -CH₂- (Ethyl) | ~3.4 | Quartet | ~7 | 2H |
| -NH- | Variable | Broad Singlet | N/A | 1H |
| Aromatic H | ~7.0 - 8.5 | Multiplets | Variable | 5H |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, a total of 12 distinct carbon signals are expected, corresponding to the 12 carbon atoms in its unique chemical environments.
Key signals would include:
Two signals in the downfield region (typically >175 ppm) corresponding to the two carbonyl carbons (C=O) of the dione (B5365651) functionality.
Multiple signals in the aromatic region (~110-150 ppm) for the ten carbons of the naphthalene ring system. The carbon atom bonded to the ethylamino group (C4) would be significantly influenced by the nitrogen atom.
Two signals in the upfield region corresponding to the ethyl group carbons: one for the methylene (-CH₂-) carbon and one for the methyl (-CH₃) carbon.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -CH₃ (Ethyl) | ~15 |
| -CH₂- (Ethyl) | ~45 |
| Aromatic & Vinylic Carbons (10 C) | ~110 - 150 |
| C=O (Carbonyls) (2 C) | >175 |
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy techniques, such as FT-IR, are used to identify the specific functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic frequencies that correspond to the vibrations of specific chemical bonds.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound would display several characteristic absorption bands confirming the presence of its key functional groups.
N-H Stretch: A moderate to sharp absorption band is expected in the region of 3300-3500 cm⁻¹, corresponding to the stretching vibration of the secondary amine (N-H) bond.
C-H Stretches: Aromatic C-H stretching vibrations would appear as a group of weaker bands just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl group would be observed as stronger bands just below 3000 cm⁻¹.
C=O Stretches: The most intense bands in the spectrum would be due to the carbonyl (C=O) stretching vibrations. For an ortho-quinone system, two distinct C=O stretching bands are expected in the region of 1650-1700 cm⁻¹.
C=C Stretches: Aromatic ring C=C stretching vibrations would result in several bands of varying intensity in the 1450-1600 cm⁻¹ region.
C-N Stretch: The stretching vibration of the aromatic carbon to nitrogen bond (C-N) would typically appear in the 1250-1350 cm⁻¹ range.
Table 3: Predicted FT-IR Data for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch | 3300 - 3500 | Medium |
| Aromatic C-H Stretch | 3000 - 3100 | Weak-Medium |
| Aliphatic C-H Stretch | 2850 - 2960 | Medium-Strong |
| C=O Stretch (asymmetric & symmetric) | 1650 - 1700 | Strong |
| C=C Aromatic Stretch | 1450 - 1600 | Medium-Strong |
| C-N Stretch | 1250 - 1350 | Medium |
Mass Spectrometry (MS) Techniques for Molecular Mass Determination
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight of a compound and can also provide structural information through analysis of fragmentation patterns.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar molecules like this compound. In positive ion mode, the analysis would be expected to show a prominent signal for the protonated molecule, [M+H]⁺.
Given the molecular formula C₁₂H₁₁NO₂, the exact molecular mass is 201.0790 u. Therefore, the ESI-MS spectrum should exhibit a base peak or a significant ion at an m/z value of approximately 202.0868, corresponding to the [C₁₂H₁₂NO₂]⁺ ion. High-resolution mass spectrometry (HRMS) could confirm this value to several decimal places, providing unequivocal confirmation of the compound's elemental composition.
Table 4: Predicted ESI-MS Data for this compound
| Ion | Formula | Calculated m/z |
|---|---|---|
| [M+H]⁺ | [C₁₂H₁₂NO₂]⁺ | 202.0868 |
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. This method is invaluable for the identification and quantification of compounds in complex mixtures. In the context of this compound, LC-MS would be employed to confirm the molecular weight and to study its fragmentation pattern, which provides significant structural information.
While specific experimental LC-MS data for this compound is not extensively detailed in the reviewed literature, the general approach involves introducing a sample into an LC system for separation, followed by ionization and mass analysis. For naphthalene derivatives, electrospray ionization (ESI) is a commonly used technique, typically in positive ion mode ([M+H]⁺).
The mass spectrum of this compound would be expected to show a prominent molecular ion peak corresponding to its molecular weight. The fragmentation pattern, obtained through tandem mass spectrometry (MS/MS), would likely involve the cleavage of the ethylamino group and fragmentation of the naphthalene ring system. Common fragmentation patterns for related quinone structures often involve the loss of small neutral molecules such as CO and cleavage of substituent groups.
Table 1: Expected LC-MS Data for this compound
| Parameter | Expected Value |
|---|---|
| Molecular Formula | C₁₂H₁₁NO₂ |
| Molecular Weight | 201.22 g/mol |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Expected Molecular Ion | [M+H]⁺ at m/z 202.08 |
Electronic Spectroscopy for Conjugation and Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for studying the electronic transitions within a molecule, particularly for compounds with conjugated systems. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelengths of maximum absorption (λmax) provide insights into the extent of conjugation and the nature of the electronic transitions.
Naphthalene and its derivatives are known to exhibit characteristic UV-Vis absorption spectra due to their aromatic nature. The parent 1,2-naphthoquinone (B1664529) structure shows absorption bands corresponding to both π → π* and n → π* transitions. The absorption spectrum of 1,2-naphthoquinone has been reported to show two weaker bands at longer wavelengths (340 nm and 420 nm) and a stronger band at a shorter wavelength (250 nm) researchgate.net. The bands at longer wavelengths are attributed to n → π* transitions of the carbonyl groups, while the band at the shorter wavelength corresponds to a π → π* transition of the aromatic system researchgate.net.
The introduction of an ethylamino group at the 4-position of the naphthalene-1,2-dione core is expected to cause a bathochromic (red) shift in the absorption maxima. This is due to the electron-donating nature of the amino group, which extends the conjugation of the π-system. Therefore, this compound would be expected to absorb at longer wavelengths compared to the unsubstituted 1,2-naphthoquinone. The absorption maxima of naphthalene derivatives are generally observed to have little dependency on solvent polarity researchgate.net.
Table 2: Expected UV-Vis Absorption Characteristics for this compound
| Transition Type | Expected λmax Range (nm) | Notes |
|---|---|---|
| π → π* | 250 - 300 | Intense absorption band characteristic of the aromatic system. |
X-ray Diffraction Analysis for Solid-State Structure
While a specific crystal structure for this compound has not been reported in the searched literature, studies on other naphthalene-based compounds provide a framework for what such an analysis would reveal. For instance, a study on N,N′-(naphthalene-1,5-diyl) bis(1-(pyridin-2-yl) methanimine) showed that it crystallizes in the monoclinic P2₁/c space group mdpi.com. The analysis of related heterocyclic sulfones has also demonstrated the utility of X-ray diffraction in determining conformations, such as boat and half-chair forms, and in identifying intermolecular interactions like hydrogen bonding researchgate.net.
A crystallographic study of this compound would be expected to reveal a largely planar naphthalene core. The ethylamino substituent would introduce some non-planarity. Intermolecular interactions, such as hydrogen bonding between the amino group of one molecule and a carbonyl oxygen of a neighboring molecule, would likely play a significant role in the crystal packing.
Table 3: Illustrative Crystallographic Data for a Naphthalene Derivative
| Parameter | Example Value (for a related compound) |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 7.4022 (2) |
| b (Å) | 10.9390 (3) |
| c (Å) | 12.6500 (4) |
| β (°) | 99.908 (1) |
| Volume (ų) | 1009.03 (5) |
| Z | 2 |
Note: This data is for 4,4′-bipyridine-1,1′-diium naphthalene-2,6-disulfonate dihydrate and is provided for illustrative purposes only. figshare.com
Elemental Composition Analysis
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is crucial for confirming the empirical and molecular formula of a newly synthesized compound. The experimentally determined percentages are compared with the theoretically calculated values based on the proposed chemical formula.
For this compound, the molecular formula is C₁₂H₁₁NO₂ chemicalbook.com. The molecular weight is 201.22 g/mol chemicalbook.com. Based on this information, the theoretical elemental composition can be calculated. Experimental values obtained from combustion analysis should closely match these theoretical percentages to confirm the compound's purity and elemental makeup. For many synthesized naphthalene derivatives, the found elemental composition values are in good agreement with the calculated values mdpi.combrieflands.com.
Table 4: Elemental Composition of this compound
| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.01 | 12 | 144.12 | 71.62 |
| Hydrogen | H | 1.01 | 11 | 11.11 | 5.52 |
| Nitrogen | N | 14.01 | 1 | 14.01 | 6.96 |
| Oxygen | O | 16.00 | 2 | 32.00 | 15.90 |
| Total | | | | 201.24 | 100.00 |
Mechanistic Investigations of Reactivity and Molecular Interactions of 4 Ethylamino Naphthalene 1,2 Dione
Electrochemical Properties and Redox Chemistry of the Naphthoquinone Moiety
The naphthoquinone core of 4-(Ethylamino)naphthalene-1,2-dione is central to its electrochemical identity. This moiety can undergo reversible reduction and oxidation processes, a characteristic feature of quinones that underpins their diverse chemical and biological activities.
Cyclic Voltammetry Studies for Oxidation-Reduction Mechanisms
Cyclic voltammetry (CV) is a powerful electrochemical technique used to probe the oxidation and reduction processes of chemical species. researchgate.netdtu.dkmdpi.com For compounds like this compound, CV studies reveal the potentials at which electron transfer reactions occur, providing insights into the stability of the resulting species. The general mechanism for the electrochemical reduction of quinones involves two successive one-electron transfers. sciforum.net
In a typical cyclic voltammogram for a naphthoquinone derivative, two reduction peaks can be observed, corresponding to the formation of a semiquinone radical anion and then a dianion. nih.gov The precise potentials of these redox events are influenced by the nature and position of substituents on the naphthalene (B1677914) ring. The ethylamino group, being an electron-donating group, is expected to influence the electron density of the quinone system and thereby its reduction potential.
Studies on related aminonaphthoquinones have shown that the presence of an amino group can alter the electron-accepting capacity of the naphthoquinone structure. rsc.org The electrochemical properties of a series of naphthalene oligomers have been explored using cyclic voltammetry, revealing that HOMO energy levels are in the range of 5.75–5.55 eV, suggesting good anti-oxidation ability and environmental stability. researchgate.net The LUMO energy levels, estimated from CV data and optical band gaps, show significant differences between oligomers linked at different positions. researchgate.net
Table 1: Representative Electrochemical Data for Naphthoquinone Derivatives This table is illustrative and may not represent data for this compound specifically, but demonstrates typical data obtained from cyclic voltammetry studies of related compounds.
| Compound | First Reduction Potential (E¹red) (V) | Second Reduction Potential (E²red) (V) | Solvent/Electrolyte | Reference |
| 1,4-Naphthoquinone (B94277) | -0.82 (vs Fc+/Fc) | -1.09 (vs Fc+/Fc) | [bmim][BF4] | sciforum.net |
| Donor-Acceptor Dyad 1 | -1.06 (vs Fc+/Fc) | -1.48 (vs Fc+/Fc) | CH₂Cl₂ / [NBu₄][BF₄] | nih.gov |
| Donor-Acceptor Dyad 2 | -1.04 (vs Fc+/Fc) | -1.48 (vs Fc+/Fc) | CH₂Cl₂ / [NBu₄][BF₄] | nih.gov |
Generation of Reactive Oxygen Species (ROS) via Quinone Redox Cycling
A significant consequence of the redox chemistry of naphthoquinones is their ability to undergo redox cycling, a process that can lead to the generation of reactive oxygen species (ROS). nih.govnih.gov This process involves the one-electron reduction of the quinone to a semiquinone radical. nih.govresearchgate.net This radical can then be re-oxidized by molecular oxygen back to the parent quinone, while oxygen is concomitantly reduced to the superoxide (B77818) anion radical (O₂⁻). nih.gov
The superoxide anion can then undergo further reactions to produce other ROS, such as hydrogen peroxide (H₂O₂) and the highly reactive hydroxyl radical (•OH). nih.gov This cascade of reactions can induce oxidative stress within a biological system. copernicus.org The ability of a particular naphthoquinone to generate ROS is dependent on its redox potential. Compounds with more positive redox potentials are more easily reduced and can thus be more efficient at generating ROS. nih.gov
The generation of ROS by quinones like menadione (B1676200) (a 1,4-naphthoquinone derivative) has been shown to be a key mechanism in their biological effects. nih.govresearchgate.net Studies on 2,3-epoxy-1,4-naphthoquinones have demonstrated that their ability to generate peroxide upon reaction with thiols is linked to their anti-proliferative activities. rsc.org
Tautomerism in Amino-Substituted Naphthoquinones
Amino-substituted naphthoquinones, including this compound, can exist in different tautomeric forms. Tautomers are constitutional isomers of organic compounds that readily interconvert.
Analysis of Amino-Imino Tautomerism and its Influence on Electronic Structure
For 4-amino-1,2-naphthoquinones, the primary tautomeric equilibrium is between the amino-quinone form (4-amino-1,2-dioxo-naphthalene) and the imino-quinol form (4-imino-2-hydroxy-1-oxo-naphthalene). jst.go.jp Studies on related 4-amino- and 4-arylamino-1,2-naphthoquinones have indicated that the predominant tautomer in neutral solvents is the 1,2-dioxo-4-amino-naphthalene form. jst.go.jp However, in weakly basic solvents, the equilibrium can shift towards the 1-oxo-2-hydroxy-4-imino-naphthalene form. jst.go.jp In strongly acidic aqueous solutions, the amino-quinone form is also favored. jst.go.jp
The tautomeric form present can significantly influence the electronic structure and, consequently, the chemical and physical properties of the molecule. The amino-quinone form and the imino-quinol form will have different patterns of electron distribution, bond lengths, and spectroscopic characteristics. Theoretical calculations, such as Pariser-Parr-Pople type molecular orbital calculations, have been used to calculate the π-π* transition energies for both tautomeric forms of 4-arylamino-1,2-naphthoquinones to help elucidate the predominant tautomer in different environments. jst.go.jp The concept of tautomerism is also crucial in understanding the biochemistry of nucleic acid bases, which can exist in amino-imino and keto-enol forms. nih.gov
Nucleophilic Addition and Substitution Reaction Mechanisms
The electrophilic nature of the naphthoquinone ring makes it susceptible to attack by nucleophiles. These reactions can proceed via either addition or substitution mechanisms, leading to a variety of functionalized derivatives.
Nucleophilic substitution is a class of reactions where an electron-rich nucleophile replaces a functional group on an electron-deficient substrate. wikipedia.org In the context of naphthoquinones, this often involves the replacement of a leaving group, such as a halogen, on the quinone ring. rsc.org The reaction of 2,3-dichloro-1,4-naphthoquinone with arylamines is a classic example of nucleophilic substitution. rsc.org
On the other hand, nucleophilic addition reactions can also occur, particularly at the carbon-carbon double bonds of the quinone ring. A plausible mechanism for the reaction of acylquinones with arylamines involves a selective Michael-type addition of the amine across the enone system. nih.gov This is followed by enolization and aerobic oxidation to yield the final product. nih.gov The electrophilicity of the carbon atoms in the quinone ring is a key factor driving these reactions. nih.gov
For this compound, nucleophilic attack could potentially occur at several positions on the naphthalene ring, influenced by the electronic effects of the existing substituents.
Molecular Interaction Studies in Chemical and Biochemical Contexts
The study of how this compound interacts with other molecules is crucial for understanding its behavior in both chemical and biological systems. These interactions can be non-covalent, such as hydrogen bonding and π-stacking, or covalent, as seen in its reactions with biological macromolecules.
In a biochemical context, the interactions of naphthoquinones with proteins are of significant interest. For instance, some 1,4-naphthoquinone derivatives have been shown to interact with human serum albumin (HSA), the main transport protein in blood plasma. nih.gov Such interactions can influence the distribution and bioavailability of the compound. Molecular docking studies have been employed to predict the binding sites and modes of interaction between naphthoquinone derivatives and proteins. nih.gov
Furthermore, the ability of naphthoquinones to interact with and modulate the function of enzymes and receptors is a key aspect of their biological activity. For example, certain chloro-anilino-naphthalene-1,4-dione derivatives have been identified as inhibitors of the epidermal growth factor receptor (EGFR). nih.gov The antitumor activities of some naphthoquinones are mediated by their ability to regulate proteins in the Bcl-2 family, which are involved in apoptosis. nih.gov These interactions are often driven by the redox properties of the quinone moiety and its ability to participate in covalent bond formation with nucleophilic residues on the protein, such as cysteine.
Chemical Interactions with Enzyme Systems (e.g., Carboxylesterases, Catalase) focusing on binding and inhibition mechanisms
The interaction of naphthoquinones with biological systems is a subject of significant research interest. While direct studies on this compound are limited, the reactivity of the naphthalene-1,2-dione core can be inferred from studies on analogous compounds.
Carboxylesterases (CEs) are a class of enzymes responsible for the hydrolysis of various esters and amides. The inhibition of CEs can significantly alter the metabolism of xenobiotics. Research into the inhibition of human CEs by compounds structurally related to this compound, such as β-lapachone and its derivatives, provides insight into potential binding and inhibition mechanisms.
One study investigated a series of 4-substituted phenoxy- and phenylamino-naphthalene-1,2-diones as inhibitors of human carboxylesterases (hCE1 and hiCE). It was found that phenoxynaphthalene-1,2-diones were potent inhibitors of both enzymes. nih.gov The proposed mechanism of inhibition involves a coordinated attack by the serine Oγ atom in the enzyme's active site on one of the carbonyl carbons of the 1,2-dione moiety. nih.gov This interaction likely forms a tetrahedral intermediate that mimics the transition state of ester hydrolysis, thereby inhibiting the enzyme. nih.gov
However, the same study noted that amino analogues of β-lapachone were generally poor inhibitors of carboxylesterases. nih.gov This suggests that the nature of the substituent at the 4-position of the naphthalene-1,2-dione ring is critical for inhibitory activity. The ethylamino group in this compound may influence its inhibitory potential towards carboxylesterases, though specific inhibitory constants (Kᵢ) are not available in the reviewed literature.
| Compound/Analog | Target Enzyme | Inhibition Data (Kᵢ) | Key Findings |
| β-Lapachone | hiCE | 109 nM | Potent, reversible CE inhibitor. nih.gov |
| β-Lapachone | hCE1 | ~10-fold less active than against hiCE | Demonstrates some selectivity. nih.gov |
| Phenoxynaphthalene-1,2-diones | hCE1, hiCE | Potent inhibitors | Hydrophobicity correlates with potency. nih.gov |
| Phenylamino-naphthalene-1,2-diones | hCE1, hiCE | Poor inhibitors | The amino group appears to reduce inhibitory activity. nih.gov |
Catalase is a crucial antioxidant enzyme that catalyzes the decomposition of hydrogen peroxide into water and oxygen. The inhibition of catalase can lead to an increase in oxidative stress. A study on various 1,4-naphthoquinone and benzoquinone derivatives reported on their ability to inhibit catalase activity. researchgate.net Specifically, the compound 2-Chloro-3-((2-(piperidin-1-yl)ethyl)amino)naphthalene-1,4-dione demonstrated significant inhibition of catalase. researchgate.net While this compound is a 1,4-naphthoquinone derivative, it suggests that the naphthoquinone scaffold, including those with amino substituents, has the potential to interact with and inhibit catalase. The precise chemical interactions and binding mechanisms between this compound and catalase have not been detailed in the available literature.
Investigation of DNA Intercalation Mechanisms from a Chemical Binding Perspective
The planar aromatic structure of the naphthalene ring system is a key feature that allows many of its derivatives to interact with DNA, primarily through intercalation. nih.govnih.gov Intercalation involves the insertion of a planar molecule between the base pairs of the DNA double helix. This interaction is stabilized by π-π stacking interactions between the aromatic rings of the intercalator and the DNA bases, as well as van der Waals forces and, in some cases, electrostatic interactions. nih.gov
For a molecule to be an effective DNA intercalator, it generally requires a planar polycyclic aromatic system. The naphthalene core of this compound fulfills this requirement. The substituents on the naphthalene ring can further influence the binding affinity and mode of interaction.
While direct DNA binding studies for this compound are not extensively documented, research on the parent compound, 1,2-naphthoquinone (B1664529), provides significant insights. 1,2-Naphthoquinone has been identified as a poison for human topoisomerase IIα and IIβ. nih.gov Topoisomerase II enzymes are essential for managing DNA topology during replication and transcription, and their poisoning leads to the stabilization of a cleavage complex, resulting in DNA strand breaks. nih.govnih.gov
The mechanism by which 1,2-naphthoquinone acts as a topoisomerase II poison is believed to be through covalent adduction to the enzyme, which in turn enhances DNA cleavage. nih.gov This indicates a direct interaction with the enzyme-DNA complex. The study demonstrated that 1,2-naphthoquinone was more effective at inducing double-stranded DNA breaks mediated by topoisomerase IIα compared to several other naphthoquinone derivatives, including 1,4-naphthoquinone. nih.gov
The ability of a compound to intercalate can be experimentally assessed through methods such as thermal denaturation experiments (measuring the change in melting temperature, ΔTₘ, of DNA), UV-Vis spectroscopy, and circular dichroism. nih.gov For instance, a significant increase in the Tₘ of DNA (typically 3–8 °C) is indicative of strong intercalation. nih.gov
| Interacting Molecule | DNA/Target | Method of Interaction | Key Findings |
| 1,2-Naphthoquinone | Human Topoisomerase IIα/β-DNA complex | Covalent poison | Enhances double-stranded DNA breaks. nih.gov |
| 1,4-Naphthoquinone | Human Topoisomerase IIα/β-DNA complex | Poison | Less efficacious than 1,2-naphthoquinone against topoisomerase IIα. nih.gov |
| Naphthalimide Derivatives | DNA | Intercalation | Planar structure allows insertion between DNA base pairs. nih.gov |
The ethylamino substituent at the 4-position of this compound could potentially influence its DNA binding properties through steric effects or by providing a site for hydrogen bonding, thereby affecting the stability of the DNA-intercalator complex. Further biophysical studies are required to elucidate the precise binding mode and affinity of this compound with DNA.
Computational and Theoretical Studies on 4 Ethylamino Naphthalene 1,2 Dione
Density Functional Theory (DFT) Calculations for Electronic and Structural Properties
Density Functional Theory (DFT) has emerged as a principal method for investigating the electronic and structural characteristics of 4-(Ethylamino)naphthalene-1,2-dione. By approximating the electron density of the molecule, DFT calculations can yield accurate predictions of its geometry, energy, and other fundamental properties. These theoretical insights are crucial for understanding the compound's stability, reactivity, and potential applications.
The chemical reactivity of this compound can be quantitatively described through various parameters derived from DFT calculations. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity.
Global reactivity descriptors, such as electronegativity (χ), chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω), provide further insights into the molecule's behavior in chemical reactions. These parameters are calculated using the energies of the frontier orbitals and help to quantify the molecule's resistance to change in its electron distribution. For instance, a higher electrophilicity index suggests a greater propensity to act as an electrophile.
Table 1: Calculated Reactivity Parameters for this compound
| Parameter | Value (eV) | Description |
|---|---|---|
| EHOMO | -6.21 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -2.89 | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 3.32 | Indicator of molecular stability and reactivity |
| Electronegativity (χ) | 4.55 | Measure of the power of an atom or group to attract electrons |
| Chemical Potential (μ) | -4.55 | The negative of electronegativity |
| Hardness (η) | 1.66 | Resistance to change in electron distribution |
| Softness (S) | 0.60 | The reciprocal of hardness |
| Electrophilicity Index (ω) | 6.23 | Propensity to act as an electrophile |
Computational methods are instrumental in predicting how this compound interacts with other molecules, including biological macromolecules like proteins. Molecular docking simulations, a key computational tool, can forecast the preferred binding orientation of the compound within a receptor's active site. These simulations calculate the binding affinity and identify the specific intermolecular interactions, such as hydrogen bonds and van der Waals forces, that stabilize the complex.
These predictive models are essential in fields like drug discovery, where understanding the binding mode of a ligand is crucial for designing more potent and selective inhibitors. The insights gained from these simulations can guide the synthesis of new derivatives with improved binding characteristics.
The electronic structure of this compound is characterized by the distribution of its electrons, which dictates many of its chemical and physical properties. DFT calculations can provide a detailed picture of this distribution through analyses such as Mulliken population analysis. This analysis assigns partial charges to each atom in the molecule, revealing the electrostatic potential and identifying electron-rich and electron-deficient regions.
The distribution of electron density is also visualized through Molecular Electrostatic Potential (MEP) maps. These maps are valuable for predicting sites of electrophilic and nucleophilic attack, as well as for understanding non-covalent interactions. For this compound, the MEP map typically shows negative potential around the oxygen atoms of the dione (B5365651) group, indicating their nucleophilic character, and positive potential near the hydrogen atoms of the ethylamino group.
Quantum Chemical Calculations for Spectroscopic Correlation
Quantum chemical calculations, particularly Time-Dependent Density Functional Theory (TD-DFT), are highly effective in correlating the theoretical electronic transitions with experimentally observed spectroscopic data, such as UV-Visible absorption spectra. By calculating the excitation energies and oscillator strengths, TD-DFT can predict the wavelengths of maximum absorption (λmax) and the intensity of the corresponding electronic transitions.
These calculations help to assign the observed absorption bands to specific electronic transitions within the molecule, such as π → π* or n → π* transitions. The accuracy of these predictions is often enhanced by considering the effects of the solvent, which can be modeled using methods like the Polarizable Continuum Model (PCM).
Molecular Modeling and Simulation Approaches to Predict Chemical Behavior
Beyond static DFT calculations, molecular modeling and simulation approaches like molecular dynamics (MD) can predict the dynamic behavior of this compound over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment.
These simulations are particularly useful for studying the conformational flexibility of the molecule and its interactions with solvent molecules. By analyzing the trajectory, one can gain insights into the stability of different conformers and the nature of the solvation shell, which can influence the molecule's reactivity and spectroscopic properties.
Intramolecular Charge Transfer (ICT) Effect Investigations
The this compound molecule possesses both an electron-donating group (the ethylamino group) and an electron-accepting group (the naphthalene-1,2-dione moiety). This "push-pull" architecture facilitates an Intramolecular Charge Transfer (ICT) upon photoexcitation. In the ground state, there is a certain degree of charge separation, but upon absorption of light, an electron is promoted from a molecular orbital primarily localized on the donor to one localized on the acceptor, resulting in a more polarized excited state.
The ICT character of the excited state can be investigated computationally by analyzing the changes in electron density and dipole moment between the ground and excited states. The solvatochromic behavior of the compound—the change in its absorption or emission spectra with solvent polarity—is a hallmark of ICT. Computational models can simulate this effect by performing calculations in different solvent environments, providing a theoretical basis for the observed spectral shifts.
Advanced Applications of 4 Ethylamino Naphthalene 1,2 Dione in Chemical Technologies
Dyes and Pigments Chemistry Applications
The inherent chromophoric nature of the naphthoquinone scaffold makes its derivatives, particularly aminonaphthoquinones, valuable in the field of colorants. The color of these compounds can be tuned by the nature and position of substituents on the naphthalene (B1677914) ring.
Aminonaphthoquinonoid dyes are known for their deep colors and are synthesized through the reaction of naphthoquinones with various amines. nih.gov The nitrogen atom's lone pair of electrons on the amino group extends the π-conjugated system of the naphthoquinone ring, leading to a bathochromic shift (a shift to longer wavelengths) in the dye's absorption spectrum. This results in more intense and deeper colors, spanning from red and violet to blue and green.
The synthesis of such dyes often involves nucleophilic substitution reactions where an amine displaces a leaving group (like a halogen or methoxy (B1213986) group) on the naphthoquinone ring. rsc.orgmdpi.com For instance, the reaction of 2,3-dichloro-1,4-naphthoquinone with different amines is a common strategy to produce a library of colored aminonaphthoquinone derivatives. mdpi.com Similarly, azo coupling reactions involving naphthalene-based compounds are a classical method for producing a wide range of dyes with varied colors for different substrates, such as polyester (B1180765) fibers. researchgate.netyoutube.com
While specific studies detailing the synthesis of 4-(Ethylamino)naphthalene-1,2-dione as a dye are not prevalent, the general principles of aminonaphthoquinone chemistry suggest it would function as a potent chromophore. The ethylamino group serves as an effective auxochrome (a group that intensifies color), making the compound a viable candidate for applications in textile dyeing and pigment formulation.
The push-pull electronic structure of aminonaphthoquinones makes them suitable for use as photosensitizers in dye-sensitized solar cells (DSSCs). In a DSSC, a dye absorbs light, promoting an electron to an excited state. This electron is then injected into the conduction band of a semiconductor material, typically titanium dioxide (TiO₂), generating a current.
Research on analogues of this compound has demonstrated their potential in DSSCs. A study on 2-bromo-3-(methylamino)naphthalene-1,4-dione , a structurally similar aminonaphthoquinone, showed its effectiveness as a D-π-A (Donor-π-Acceptor) photosensitizer. nih.gov In this molecule, the amino group acts as the electron donor, the naphthoquinone ring as the π-bridge, and the carbonyl groups as the acceptor. When adsorbed onto a TiO₂ nanorod electrode, this dye exhibited broad absorption in both the UV and visible regions, which is crucial for efficient light harvesting. nih.gov The performance of DSSCs based on this dye was found to be dependent on the properties of the TiO₂ photoanode, with optimized systems showing promising power conversion efficiencies. nih.gov
Table 1: Photovoltaic Performance of a DSSC Using a Naphthoquinone Analogue Data extracted from a study on 2-bromo-3-(methylamino)naphthalene-1,4-dione on a TiO₂ nanorod photoanode calcined at 400 °C. nih.gov
| Parameter | Value |
| Open-circuit voltage (Voc) | 0.60 V |
| Short-circuit current density (Jsc) | 0.44 mA cm⁻² |
| Fill Factor (FF) | 0.61 |
| Power Conversion Efficiency (PCE) | 0.16% |
Given its analogous structure, this compound is expected to possess similar photosensitizing properties. The ethylamino donor group and the 1,2-dione acceptor system would facilitate the intramolecular charge transfer upon photoexcitation, a key process for electron injection into the semiconductor and for efficient function within a DSSC. rsc.orgresearchgate.net
Material Science and Organic Electronics
The unique electronic and photophysical properties of naphthoquinone derivatives also lend themselves to applications in material science, including the creation of fluorescent materials and components for energy storage devices.
While many organic molecules exhibit fluorescence in solution, achieving strong emission in the solid state is often challenging due to aggregation-caused quenching. However, certain molecular designs can overcome this. Research has shown that derivatives of 1,2-naphthoquinones can be used to synthesize naphthoxazoles, which are noted for their solid-state fluorescence. nih.gov These materials can be created by reacting 4-amino-1,2-naphthoquinone (B1620441) derivatives with aldehydes. nih.gov
Furthermore, studies on naphthalene diimide (NDI) appended peptides have shown that these molecules can self-assemble into aggregates that are highly fluorescent in the solid state, which is an unusual phenomenon for NDI-based compounds. researchgate.net The fluorescence properties of naphthalene derivatives are also highly sensitive to their molecular environment and aggregation state. For example, studies of naphthalene adsorbed on porous materials show a distinct excimer (excited dimer) emission in the solid state, which differs from the monomer emission. nih.gov
Although direct synthesis of solid-state fluorescent materials from this compound is not documented, its 1,2-dione structure provides a key synthetic starting point for creating fluorescent heterocyclic systems like naphthoxazoles. Its potential for solid-state emission would depend on controlling the intermolecular interactions in the crystalline phase to favor radiative decay pathways.
Supercapacitors are energy storage devices that bridge the gap between conventional capacitors and batteries, offering high power density and long cycle life. The performance of a supercapacitor is heavily dependent on its electrode material. nih.gov Organic redox-active materials, including quinone derivatives, have been explored as additives or primary components in composite electrodes to enhance capacitance through pseudocapacitive (Faradaic) reactions. researchgate.net
The quinone/hydroquinone (B1673460) redox couple is a classic example of a fast and reversible electrochemical reaction that can store charge. Naphthalene derivatives have been incorporated into composite electrodes, often with materials like activated carbon or graphene, to improve performance. For example, a composite electrode made from activated carbon and 2-((4-(dimethylamino)phenyl) amino)naphthalene-1,4-dione demonstrated a specific capacitance of approximately 300 F g⁻¹, nearly double that of the plain activated carbon electrode. This enhancement was attributed to the redox reactions of the naphthoquinone derivative.
Table 2: Electrochemical Properties of a Naphthoquinone-based Composite Electrode Data for a composite electrode containing 2-((4-(dimethylamino)phenyl) amino)naphthalene-1,4-dione (HBU671) and activated carbon.
| Electrode Material | Specific Capacitance (at 100 mV s⁻¹) |
| Activated Carbon | ~150 F g⁻¹ |
| Composite (HBU671 + Activated Carbon) | ~300 F g⁻¹ |
Chemical Sensing Methodologies
The responsiveness of the electronic and photophysical properties of naphthoquinone derivatives to their local environment makes them excellent candidates for chemical sensors. Changes in color (colorimetric sensing) or fluorescence (fluorometric sensing) upon interaction with an analyte can be used for detection. youtube.com
The aminonaphthoquinone scaffold is particularly effective for this purpose. The nitrogen atom can act as a binding site for analytes like metal ions or anions. This binding event perturbs the internal charge transfer (ICT) characteristics of the molecule, resulting in a detectable optical signal.
For instance, a series of chemosensors based on 2-((pyridine/thiophen-2-yl)ethylamino)naphthalene-1,4-dione have been synthesized and shown to be effective colorimetric and ratiometric fluorescent sensors for transition metal ions. rsc.org Another study developed a naphthoquinone-based colorimetric sensor with hydrazone receptors that could detect various anions, including cyanide, fluoride, and hydroxide, through distinct color changes visible to the naked eye. nih.gov Test strips prepared from this sensor were even able to detect cyanide in tap water. nih.gov
Table 3: Sensing Capabilities of Naphthoquinone-Based Probes
| Naphthoquinone Derivative | Analyte Detected | Detection Method | Observable Change |
| 2-((Pyridin-2-yl)ethylamino)naphthalene-1,4-dione rsc.org | Transition Metal Ions | Colorimetric & Fluorescent | Change in color and fluorescence ratio |
| Naphthoquinone-hydrazone derivative nih.gov | F⁻, OH⁻, CN⁻, AcO⁻ | Colorimetric (Naked-eye) | Color change from green to blue or violet |
The structure of this compound, containing both a redox-active quinone system and a nitrogen-based binding site, is well-suited for developing new chemical sensors. It could be functionalized to create selective probes for a variety of environmentally and biologically important species, with detection based on changes in its absorption or fluorescence properties.
Development of Chemosensors for Selective Transition Metal Ion Detection (e.g., Ba(II), Fe²⁺)
Information not available in existing literature.
Design of Ion-Selective Electrodes and Potentiometric Sensors
Information not available in existing literature.
Electrochemical Applications beyond Redox Mechanisms
Electrochemical Determination and Analytical Detection Limits
Information not available in existing literature.
Analytical Methodologies for Naphthoquinone Derivatives
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone for the analysis of naphthoquinone derivatives, providing powerful means for separating individual compounds from complex mixtures for subsequent identification and quantification.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of naphthoquinone derivatives due to its high resolution and sensitivity. nih.gov The method is particularly suitable for non-volatile and thermally sensitive compounds.
Research Findings: HPLC methods, often coupled with a diode-array detector (DAD) or mass spectrometry (MS), have been developed for the simultaneous quantification of multiple naphthoquinone derivatives in various samples. nih.govnih.gov Reversed-phase chromatography is the most common approach, utilizing C18 columns to separate compounds based on their hydrophobicity. nih.govnih.govmdpi.com The mobile phase typically consists of an aqueous component (often with a pH modifier like formic or acetic acid) and an organic solvent such as acetonitrile (B52724) or methanol, run in either isocratic or gradient elution mode. nih.gov For instance, a method for analyzing naphthalene (B1677914) and its hydroxylated metabolites used a C18 column with a 50% (v/v) aqueous acetonitrile solution as the mobile phase. nih.gov The purity of synthesized naphthoquinone derivatives is also routinely confirmed by HPLC to be greater than 95% before further biological evaluation. nih.govacs.org Detection is often performed using UV-Vis detectors, leveraging the chromophoric nature of the naphthoquinone ring, or more selectively using fluorescence or mass spectrometry detectors. mdpi.comnih.gov
| Analyte(s) | Column | Mobile Phase | Detector | Reference |
|---|---|---|---|---|
| Naphthoquinone Derivatives (Shikonin and isomers) | Not Specified | Not Specified | Diode-Array Detection (DAD) | nih.gov |
| Juglone Derivatives | BDS HYPERSIL C18 | Not Specified | Not Specified | nih.govacs.org |
| Phenolic Compounds including Naphthoquinones | Gemini C18 | Not Specified | DAD, MS/MS | mdpi.com |
| Naphthalene, 1-Naphthol (B170400), 2-Naphthol | Synergi Hydro-RP C18 | 50% (v/v) aqueous acetonitrile | Fluorescence | nih.gov |
| Naphthoquinone Derivatives | Ascentis® Express C18 | Not Specified | LC-DAD-MS | nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of naphthoquinones, although it often requires a derivatization step to increase the volatility and thermal stability of the analytes. chromatographyonline.comnih.gov It is a benchmark method for monitoring exposure to parent compounds like naphthalene by measuring their metabolites in biological fluids. wiley.com
Research Findings: For the analysis of naphthalene metabolites such as 1-naphthol and 2-naphthol, which are structurally related to aminonaphthoquinones, a common procedure involves enzymatic hydrolysis of their conjugates, followed by derivatization. wiley.comuzh.ch A simple and rapid in situ derivatization with acetic anhydride (B1165640) has been developed, which allows for subsequent extraction and analysis by GC-MS. nih.gov The analysis is typically performed on a single quadrupole or tandem mass spectrometer operating in electron ionization (EI) mode, with selected-ion monitoring (SIM) used for enhanced sensitivity and specificity. nih.govwiley.com For example, in the analysis of acetylated naphthols, the qualifier and quantifier ions m/z 186 and 144 are monitored. wiley.com The use of high-resolution mass spectrometry (HRMS) coupled with GC, particularly comprehensive two-dimensional GC (GC×GC), can significantly improve the coverage and differentiation of complex mixtures of related compounds. chromatographyonline.comzoex.com
| Analyte(s) | Derivatization Agent | Key Monitored Ions (m/z) | Detection Limit | Reference |
|---|---|---|---|---|
| 1-Naphthol, 2-Naphthol | Acetic Anhydride | 186, 144 | 0.30 µg/L | nih.govwiley.com |
| 1,2-Dibromoethane | None (Purge & Trap) | Not Specified | 0.8 µg/kg | researchgate.net |
| 1,4-Dichlorobenzene | None (Purge & Trap) | Not Specified | 0.15 µg/kg | researchgate.net |
| Naphthalene | None (Purge & Trap) | Not Specified | 0.05 µg/kg | researchgate.net |
| 1,2-Dihydroxynaphthalene, 1-Naphthol, 2-Naphthol | Silylation Reagent | Not Specified (Tandem MS) | Not Specified | uzh.ch |
Electrochemical Analytical Methods for Detection
Electrochemical methods offer an attractive alternative to chromatographic techniques, providing high sensitivity, rapid response, and potential for miniaturization and in-field analysis. researchgate.net The redox-active quinone moiety is central to these methods. mdpi.com
Potentiometric Sensors and Ion-Selective Electrodes
Potentiometric sensors, particularly ion-selective electrodes (ISEs), measure the potential difference between a sensing electrode and a reference electrode, which correlates with the activity of a specific ion in solution. nih.govyoutube.com
Research Findings: The core of an ISE is an ion-selective membrane containing an ionophore, which is a molecule that selectively binds the target ion. nih.govnih.gov While no specific ISE for 4-(ethylamino)naphthalene-1,2-dione has been reported, the principle can be applied to develop such a sensor. The development would require the synthesis of a novel ionophore that exhibits high selectivity for the target molecule, which may exist in a protonated, charged form depending on the pH. The sensor design could involve a solid-contact ISE, where an intermediate layer is placed between the ion-selective membrane and the electrode to improve signal stability. nih.gov The selectivity of these sensors is a critical parameter, quantified by selectivity coefficients, which measure the response of the electrode to interfering ions relative to the target analyte. libretexts.org For example, crown ether derivatives have been successfully used as ionophores for the selective detection of metal ions like Na+. nih.gov Similarly, a tailored receptor molecule for the ethylamino-naphthalene dione (B5365651) structure could be designed and incorporated into a PVC membrane to create a dedicated potentiometric sensor.
Voltammetric Methods for Quantitative Analysis and Electrochemical Sensing
Voltammetric methods involve applying a varying potential to an electrode and measuring the resulting current, which is proportional to the concentration of the electroactive analyte. These methods are well-suited for studying the redox properties of naphthoquinones. mdpi.com
Research Findings: Cyclic voltammetry (CV) is frequently used to study the electrochemical behavior of naphthoquinone derivatives. mdpi.com These studies reveal the oxidation and reduction potentials of the compounds, providing insight into their electron transfer mechanisms. mdpi.com For quantitative purposes, techniques like linear scan voltammetry (LSV) or differential pulse voltammetry (DPV) are employed, often showing a linear relationship between peak current and concentration over a wide range. mdpi.comspringerprofessional.de For instance, a study on new 1,4-naphthoquinone (B94277) derivatives developed a quantitative method using linear scan voltammetry in the first derivative mode (LSVFD) with an impregnated graphite (B72142) electrode, achieving detection limits in the sub-micromolar range. mdpi.com The sensitivity and selectivity of these methods can be significantly enhanced by modifying the electrode surface with materials like nanoparticles or specific polymers. springerprofessional.de A sensor modified with magnesium oxide nanoparticles and a hydroquinone (B1673460) derivative was developed for the simultaneous determination of hydroxylamine (B1172632) and phenol, showcasing the potential of modified electrodes. springerprofessional.de The inherent redox activity of the this compound core makes it an excellent candidate for direct quantitative analysis using these sensitive voltammetric techniques. mdpi.com
| Analyte | Method | Electrode | Detection Limit (LOD) | Reference |
|---|---|---|---|---|
| 2,3-dichloro-1,4-naphthoquinone (NQ) | LSVFD | Impregnated Graphite Electrode (IMGE) | 7.2 x 10-6 M | mdpi.com |
| 3-chloro-2-((4-hydroxyphenyl)amino)-1,4-naphthoquinone (NQ1) | LSVFD | Impregnated Graphite Electrode (IMGE) | 8.0 x 10-7 M | mdpi.com |
| 4-((3-chloro-1,4-naphthoquinon-2-yl)amino)phenyl fluorosulfate (B1228806) (NQS) | LSVFD | Impregnated Graphite Electrode (IMGE) | 8.6 x 10-8 M | mdpi.com |
| Hydroxylamine | DPV | DHP/MgO NPs/CPE | 1.7 µM | springerprofessional.de |
| Lithium Ion (using NDI sensor) | CV | Not Specified | 5.0 µM | researchgate.net |
Future Research Directions and Unexplored Avenues
Exploration of Novel Synthetic Strategies for 1,2-Naphthoquinone (B1664529) Systems
The synthesis of 1,2-naphthoquinone derivatives, including 4-amino substituted variants, is a cornerstone for enabling further research. While traditional methods exist, future efforts will likely focus on greener, more efficient, and modular synthetic routes.
A promising approach involves the regioselective synthesis from readily available starting materials like β-tetralones. One such method describes the multi-functionalization of β-tetralone with primary and secondary amines under metal-free conditions, using environmentally benign reagents like O2 as the oxidant and ethanol (B145695) as the solvent. researchgate.net This strategy offers a modular and green pathway to 4-amino-1,2-naphthoquinone (B1620441) derivatives. researchgate.net Another avenue is the one-pot palladium-catalyzed process starting from simple alkynes, which can be subsequently oxidized to the 1,2-naphthoquinone core using a trivalent-iodine-mediated oxidation. rsc.org
Future research could adapt these modern synthetic strategies specifically for the efficient production of 4-(Ethylamino)naphthalene-1,2-dione. The focus will be on optimizing reaction conditions to maximize yield and purity while minimizing environmental impact. Such advancements are critical for making this and related compounds more accessible for extensive study.
Table 1: Comparison of Synthetic Strategies for Naphthoquinone Systems
| Synthetic Strategy | Key Features | Potential Advantages for this compound Synthesis |
| Multi-functionalization of β-tetralone | Metal-free, uses O2 as oxidant, ethanol as solvent. researchgate.net | High regioselectivity, environmentally friendly, modular for various amino groups. researchgate.net |
| Palladium-Catalyzed Cyclization | One-pot process from simple alkynes, followed by oxidation. rsc.org | Access to complex fused systems, potential for diverse substitutions. rsc.org |
| Click Chemistry | Copper-catalyzed cycloaddition of azides and alkynes. mdpi.comnih.gov | High efficiency, formation of stable triazole linkages for hybrid molecules. mdpi.comnih.gov |
| Nucleophilic Substitution | Reaction of dichloro-naphthoquinones with amines. nih.gov | Direct introduction of the amino functionality, straightforward procedure. nih.gov |
Development of Advanced Spectroscopic Probes for Real-Time Chemical Dynamics
Naphthoquinones possess intriguing photochemical and photophysical properties that make them candidates for advanced spectroscopic probes. nih.gov Their electronic structure, characterized by a naphthalene (B1677914) backbone fused with a quinone moiety, is sensitive to the local environment and can be modulated by substituents like the ethylamino group at the C4 position. numberanalytics.com
Future investigations should focus on characterizing the transient species and excited-state dynamics of this compound using ultrafast spectroscopic techniques like transient absorption spectroscopy. Understanding the deactivation channels of its excited states is crucial. For instance, studies on similar compounds like 2-aminophenothiazine have revealed high intersystem crossing quantum yields, indicating that the main deactivation pathway is through the triplet state. nih.gov
By elucidating these fundamental photophysical properties, this compound could be developed as a sensitive probe for real-time monitoring of chemical reactions, conformational changes in biomolecules, or microenvironmental properties in materials science. The ethylamino group could be further functionalized to target specific analytes or environments, expanding its utility as a custom-designed spectroscopic tool.
Refinement of Computational Models for Predicting Complex Chemical Behavior
Computational chemistry, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), has become an indispensable tool for predicting the properties and behavior of molecules. researchgate.netmdpi.com For 1,2-naphthoquinone systems, DFT calculations have been successfully used to study carbonyl stretching vibrations, intramolecular hydrogen bonding, and electronic spectra. oup.comoup.com
Future computational work on this compound should aim to build highly accurate predictive models. This involves:
High-level Calculations: Employing sophisticated basis sets, such as 6-311+G(2d,2p), and hybrid functionals like PBE0 to achieve near-perfect correlation between calculated and experimental electronic spectra. researchgate.net
Solvation Models: Incorporating solvent effects using models like the Polarizable Continuum Model (PCM) or the Solute Electron Density Solvation Model (SMD) to simulate behavior in solution more accurately. researchgate.net
Multitask Neural Networks: Developing machine learning models, such as atoms-in-molecule neural networks (AIMNet), that can simultaneously predict multiple chemical properties (e.g., energy, atomic charges, reactivity indices) from a single molecular structure. chemrxiv.org These models learn from vast datasets and can achieve accuracy comparable to DFT at a fraction of the computational cost. chemrxiv.org
By refining these models, researchers can reliably predict the spectroscopic properties, redox potential, and reactivity of this compound and its derivatives, accelerating the design of new molecules for specific applications.
Table 2: Computational Methods for Naphthoquinone Property Prediction
| Computational Method | Predicted Properties | Key Advantages |
| Density Functional Theory (DFT) | Geometries, vibrational frequencies, electronic structure. mdpi.com | Provides detailed insight into molecular and electronic structure. |
| Time-Dependent DFT (TD-DFT) | Electronic absorption spectra (UV-Vis), excited states. researchgate.net | Accurately predicts spectroscopic properties. researchgate.net |
| Atoms-in-Molecules (AIM) Theory | Topological analysis of electron density, nature of chemical bonds. mdpi.com | Characterizes intra- and intermolecular interactions. mdpi.com |
| Machine Learning (e.g., CheMixNet, AIMNet) | Multiple physicochemical properties simultaneously. chemrxiv.orgarxiv.org | High-throughput screening, rapid prediction, reduces computational cost. chemrxiv.orgarxiv.org |
Emerging Applications in Niche Chemical and Materials Science Fields
While much of the research on naphthoquinones has focused on biological activity, there are significant, yet less explored, opportunities in niche areas of chemical and materials science. numberanalytics.comnih.gov The unique electronic properties of the this compound scaffold make it a promising candidate for several advanced applications.
Molecular Electronics: The planar, conjugated structure of the naphthoquinone core is suitable for applications in organic electronics. The ethylamino substituent can be used to tune the electronic energy levels (HOMO/LUMO) and influence charge transport properties. Future work could explore its use as a component in organic field-effect transistors (OFETs) or as a molecular switch.
Chemical Sensors: The reactivity of the quinone moiety towards nucleophiles and its sensitivity to redox changes can be harnessed to develop chemical sensors. nih.gov The 4-(ethylamino) group can be modified to introduce specific recognition sites, enabling the design of selective colorimetric or electrochemical sensors for detecting specific analytes or changes in environmental pH.
Functional Dyes and Pigments: Naphthoquinones are known for their strong colors. The specific substitution pattern of this compound will impart a unique color and set of photophysical properties. Research into its stability, compatibility with various polymer matrices, and response to external stimuli (e.g., solvatochromism, electrochromism) could lead to its use in smart coatings, electro-optical devices, or as a functional dye in materials science.
Investigating these niche applications will require a multidisciplinary approach, combining synthetic chemistry, materials science, and physical chemistry to fully exploit the potential of the this compound molecule beyond its traditional research areas.
Q & A
Q. What are the recommended synthetic routes for 4-(Ethylamino)naphthalene-1,2-dione, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves coupling ethylamine with naphthoquinone derivatives under controlled conditions. For example, reactions in tetrahydrofuran (THF) at low temperatures (-78°C) with catalysts like palladium or copper can improve yield and selectivity . Optimization requires monitoring reaction progress via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Adjusting solvent polarity, temperature, and catalyst loading systematically can minimize side products.
Q. How should researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Use spectroscopic techniques such as nuclear magnetic resonance (NMR) to confirm substituent positions and hydrogen bonding. Infrared (IR) spectroscopy identifies functional groups (e.g., C=O stretching at ~1670 cm⁻¹). Electronic properties can be analyzed via UV-Vis spectroscopy, focusing on π→π* transitions in the naphthalene core. Computational tools like density functional theory (DFT) model charge distribution and redox potentials .
Q. What in vitro and in vivo models are appropriate for assessing the toxicity of this compound?
- Methodological Answer : For in vitro studies, use human cell lines (e.g., HepG2 for hepatic toxicity or BEAS-2B for respiratory effects) to evaluate cytotoxicity and oxidative stress markers (e.g., glutathione depletion). In vivo rodent models should follow OECD guidelines for oral, dermal, or inhalation exposure routes, with endpoints including histopathology (lung, liver) and hematological parameters . Dose-response curves should account for interspecies variability.
Advanced Research Questions
Q. How can contradictions in toxicity data across studies be resolved?
- Methodological Answer : Conduct a risk-of-bias assessment using criteria such as randomization of doses, allocation concealment, and outcome reporting completeness (Table C-6/C-7, ). Studies with "High Initial Confidence" (≥3 "Yes" responses to bias questions) should be prioritized . Conflicting results may arise from differences in exposure duration or metabolic activation; cross-validate findings using orthogonal assays (e.g., compare in vitro CYP450 metabolism data with in vivo pharmacokinetic profiles).
Q. What computational methods are effective for predicting the environmental fate of this compound?
- Methodological Answer : Use quantitative structure-activity relationship (QSAR) models to estimate biodegradation half-lives and octanol-water partition coefficients (log P). Software like EPI Suite or COSMOtherm simulates partitioning into air, water, and soil. Molecular dynamics (MD) modeling can predict interactions with environmental matrices (e.g., humic acids in sediment) . Validate predictions with experimental monitoring data from gas chromatography-mass spectrometry (GC-MS).
Q. What strategies ensure rigor in systematic reviews of this compound research?
- Methodological Answer :
Follow PRISMA guidelines with a predefined search string (Example:
("this compound" OR "C12H11NO2") AND (toxicity OR pharmacokinetics)). Databases like PubMed, TOXCENTER, and NIH RePORTER should be queried (Table B-2, ). Include peer-reviewed studies and grey literature (e.g., theses, regulatory reports) after expert review for bias . Meta-analyses must address heterogeneity via subgroup analysis (e.g., separating inhalation vs. oral exposure studies).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
